![molecular formula C7H10O3 B1583139 endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid CAS No. 38263-56-8](/img/structure/B1583139.png)
endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid
Overview
Description
Endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid is a unique chemical compound with the empirical formula C7H10O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A large number of these bicyclic templates are available enantiomerically enriched, either through classical resolution of diastereomers or through asymmetric catalysis .Molecular Structure Analysis
The molecular structure of endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid contains a total of 21 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 2 Oxolane(s) .Chemical Reactions Analysis
The studies suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Physical And Chemical Properties Analysis
The physical and chemical properties of endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid include a refractive index of n20/D 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .Scientific Research Applications
Asymmetric Synthesis
This compound serves as a chiral building block in asymmetric synthesis, particularly in the construction of complex molecules with multiple stereocenters. Its rigid bicyclic structure provides a scaffold that can induce high stereocontrol during chemical transformations .
Pharmaceutical Intermediates
The acid function of the molecule allows for the formation of amide bonds, making it a valuable intermediate in the synthesis of pharmaceuticals. It can be used to create novel drug molecules with potential therapeutic applications .
Polymer Chemistry
Due to its reactive carboxylic acid group, this compound can be polymerized or co-polymerized to form novel materials with unique properties, such as increased thermal stability or biodegradability .
Agrochemical Research
The compound’s structural similarity to natural products makes it a candidate for the synthesis of agrochemicals, including herbicides and insecticides. Researchers can modify its structure to enhance its activity and selectivity .
Bioactive Molecule Synthesis
It can be used as a precursor in the synthesis of bioactive molecules, such as those with antitumor, antibiotic, or antiviral properties. Its bicyclic framework is often found in natural products with biological activity .
Material Science
In material science, this compound can be used to create molecular devices or sensors due to its ability to undergo specific reactions that change its physical properties in response to external stimuli .
Synthetic Methodology Development
Chemists utilize this compound to develop new synthetic methodologies, including novel ring-opening reactions or cascade transformations that can be applied to the synthesis of other complex molecules .
Environmental Chemistry
As a potential biodegradable compound, it could be used in environmental chemistry to develop eco-friendly solvents or reagents that minimize the impact on ecosystems .
Safety and Hazards
properties
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYISCHTFVYHN-HCWXCVPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid | |
CAS RN |
38263-55-7, 38263-56-8 | |
Record name | 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.